Ethyl azepan-1-ylacetate
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Overview
Description
Ethyl azepan-1-ylacetate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of an ethyl ester group attached to an azepane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl azepan-1-ylacetate typically involves the esterification of azepan-1-ylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Azepan-1-ylacetic acid+EthanolH2SO4Ethyl azepan-1-ylacetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl azepan-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azepan-1-ylacetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products:
Oxidation: Azepan-1-ylacetic acid.
Reduction: Azepan-1-yl ethanol.
Substitution: Various substituted azepan-1-ylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl azepan-1-ylacetate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl azepan-1-ylacetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. These metabolites can modulate biological processes by interacting with specific receptors or enzymes, thereby exerting their effects .
Comparison with Similar Compounds
Ethyl azepan-1-ylacetate can be compared with other similar compounds, such as:
- Ethyl 2-(azepan-1-yl)ethanoate
- 2-(1-azepanyl)acetic acid ethyl ester
- 2-(azepan-1-yl)acetic acid ethyl ester
- 1H-azepine-1-acetic acid, hexahydro-, ethyl ester
These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific ester group and azepane ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(azepan-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROESXCPJJVXAQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623395 |
Source
|
Record name | Ethyl (azepan-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99176-11-1 |
Source
|
Record name | Ethyl (azepan-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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